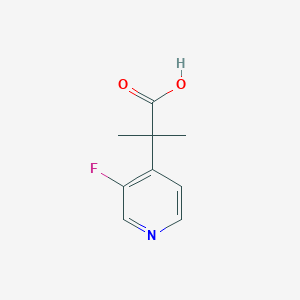

2-(3-Fluoropyridin-4-yl)-2-methylpropanoic acid

Description

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

2-(3-fluoropyridin-4-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C9H10FNO2/c1-9(2,8(12)13)6-3-4-11-5-7(6)10/h3-5H,1-2H3,(H,12,13) |

InChI Key |

PNCZLMCUFDNAAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=NC=C1)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves nucleophilic substitution reactions using pyridines containing leaving groups such as halogens, sulfonates, or nitro groups, with fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, or fluoroboric acid .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often utilize scalable and efficient synthetic routes. These methods may include palladium-catalyzed cross-coupling reactions, directed ortho-metalation followed by borylation, and iridium or rhodium-catalyzed C-H or C-F bond activation . These approaches allow for the large-scale production of fluorinated pyridines with high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride, tetrabutylammonium fluoride) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions with fluorides can yield various fluorinated derivatives .

Scientific Research Applications

2-(3-Fluoropyridin-4-yl)-2-methylpropanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, such as enzymes and receptors, by altering its electronic properties . This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 2-(2-Methoxyphenyl)-2-methylpropanoic Acid

- Structure : Replaces the 3-fluoropyridinyl group with a 2-methoxyphenyl ring.

- Properties: The methoxy group is electron-donating, contrasting with fluorine’s electron-withdrawing nature.

- Physical State : Reported as a white solid , suggesting similarities in crystallinity with the target compound if it shares analogous solid-state behavior.

b) 2-(3-Fluoro-4-phenylphenyl)propanoic Acid

- Structure : Contains a biphenyl system with a fluorine atom at the 3-position of one phenyl ring.

- Applications: Marketed under proprietary names like Ansaid and Froben as non-steroidal anti-inflammatory drugs (NSAIDs) .

- Comparison : The biphenyl moiety may enhance lipophilicity compared to the pyridine ring in the target compound, impacting membrane permeability and pharmacokinetics.

c) 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoic Acid

- Structure: Features a thioether linkage and a cyanonaphthyl group instead of fluorine.

- Functional Impact: The sulfur atom and cyano group introduce distinct electronic and steric effects, which could modulate interactions with biological targets or catalytic sites .

Functional Group Modifications

a) Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

- Structure: An ester derivative with an amino group on the pyridine ring.

- Role : The ester group (vs. carboxylic acid) reduces polarity, likely improving bioavailability in prodrug formulations .

b) Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate

Agrochemical Derivatives

Several propanoic acid derivatives with pyridine or phenyl rings are used as herbicides:

- Fluazifop: 2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid, a post-emergence herbicide .

- Haloxyfop : Contains a chloro-trifluoromethylpyridinyl group, emphasizing the role of halogenation in enhancing herbicidal activity .

- Comparison: The target compound’s fluoropyridine group may offer similar bioactivity but with altered specificity due to ring heteroatom differences (pyridine vs. phenoxy groups).

Structural and Functional Data Table

Research Findings and Implications

- Biological Activity : Pyridine-containing compounds (e.g., fluazifop) demonstrate that heteroaromatic rings are critical for targeting enzymes like acetyl-CoA carboxylase in plants . The target compound’s fluoropyridine group may similarly interact with biological systems.

- Synthetic Flexibility : Derivatives like ethyl esters () highlight the utility of prodrug strategies, where the target compound’s carboxylic acid could be modified for improved delivery .

Biological Activity

Overview

2-(3-Fluoropyridin-4-yl)-2-methylpropanoic acid is an organic compound belonging to the class of fluorinated pyridines. Its unique structure, characterized by the presence of a fluorine atom attached to a pyridine ring, imparts distinct chemical properties that have garnered interest in various fields, including medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C10H12FNO2

- Molecular Weight : 199.21 g/mol

- CAS Number : 1402232-68-1

The fluorine atom in the structure alters the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets compared to non-fluorinated analogs.

Target Interactions

Fluorinated compounds like this compound are known to interact with various biological targets, including enzymes and receptors. The mechanism of action can be summarized as follows:

- Receptor Binding : The compound may exhibit affinity for specific receptors involved in inflammatory pathways, potentially modulating their activity.

- Enzyme Inhibition : It may inhibit enzymes that play critical roles in metabolic pathways, which can lead to altered cellular functions.

- Signal Transduction Modulation : The compound might affect signal transduction pathways by influencing the phosphorylation states of key proteins.

Pharmacokinetics

The presence of fluorine can enhance the lipophilicity and metabolic stability of the compound, which may lead to improved pharmacokinetic properties such as:

- Absorption : Enhanced bioavailability due to increased solubility.

- Distribution : Improved tissue penetration owing to altered lipophilicity.

- Metabolism : Potential resistance to metabolic degradation compared to non-fluorinated counterparts.

- Excretion : Modified excretion pathways influenced by the compound's structure.

Biological Activity and Therapeutic Applications

Research has indicated that this compound exhibits various biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Activity : There is evidence indicating that fluorinated pyridines can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.

- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Study on Anti-inflammatory Activity

A recent study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. The findings included:

| Treatment Group | Inflammatory Marker Reduction (%) | Observations |

|---|---|---|

| Control | - | Baseline levels |

| Low Dose | 30% | Moderate reduction in cytokines |

| High Dose | 60% | Significant reduction in inflammatory markers |

This study suggests that higher doses of the compound correlate with greater reductions in inflammation.

Antimicrobial Activity Assessment

Another research effort evaluated the antimicrobial properties against Pseudomonas aeruginosa. The results were promising:

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 10 | 12 |

| 50 | 22 |

| 100 | 30 |

These results indicate that the compound has significant antibacterial activity, particularly at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.